molecular formula C25H38N2O6 B566351 Z-Asp-OMe DCHA CAS No. 19720-12-8

Z-Asp-OMe DCHA

Cat. No.: B566351
CAS No.: 19720-12-8
M. Wt: 462.587
InChI Key: JODDUFBZPMVOHC-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Asp-OMe DCHA is a research product with the molecular formula C25H38N2O6 and a molecular weight of 462.587 . It is not intended for human or veterinary use.


Synthesis Analysis

The synthesis of this compound involves Methanol and N-Carbobenzyloxy-L-aspartic acid and Dicyclohexylamine . The exact synthetic routes can be found in the referenced material .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes elements such as carbon, hydrogen, nitrogen, and oxygen . For a detailed molecular structure, please refer to the referenced material .

Scientific Research Applications

Safety and Hazards

The safety data sheet (SDS) for Z-Asp-OMe DCHA provides information about its hazards . It is recommended to handle this compound with appropriate personal protective equipment .

Mechanism of Action

Target of Action

Z-Asp-OMe DCHA is an aspartic acid derivative . It is known to target caspases, a family of protease enzymes playing essential roles in programmed cell death (including apoptosis, pyroptosis and necroptosis), and inflammation .

Mode of Action

This compound interacts with its targets, the caspases, by inhibiting their activity. This inhibition is achieved through competitive and irreversible binding . The compound’s interaction with caspases results in the prevention of programmed cell death or apoptosis.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the apoptosis pathway. By inhibiting caspases, this compound prevents the cascade of proteolytic activity that leads to apoptosis, thus affecting the downstream effects of programmed cell death .

Pharmacokinetics

Like other aspartic acid derivatives, it is expected to have good bioavailability .

Result of Action

The primary result of this compound’s action is the inhibition of apoptosis. By preventing the activation of caspases, this compound can halt the process of programmed cell death. This can have significant effects at the molecular and cellular levels, potentially influencing disease progression in conditions where apoptosis plays a key role .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(3S)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6.C12H23N/c1-19-12(17)10(7-11(15)16)14-13(18)20-8-9-5-3-2-4-6-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-6,10H,7-8H2,1H3,(H,14,18)(H,15,16);11-13H,1-10H2/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODDUFBZPMVOHC-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744107
Record name (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19720-12-8
Record name (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.